Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate
Overview
Description
“Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate” is a chemical compound with the CAS Number: 1216499-24-9 . It has a molecular weight of 269.17 . The IUPAC name for this compound is ethyl difluoro [3- (trifluoromethyl)-2-pyridinyl]acetate .
Synthesis Analysis
Trifluoromethylpyridines, such as this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has enabled many recent advances in these fields . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H8F5NO2/c1-2-18-8(17)9(11,12)7-6(10(13,14)15)4-3-5-16-7/h3-5H,2H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.
Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, like this compound, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 269.17 . Its IUPAC name is ethyl difluoro [3- (trifluoromethyl)-2-pyridinyl]acetate . The InChI Code, which provides a unique identifier for the molecular structure of the compound, is 1S/C10H8F5NO2/c1-2-18-8(17)9(11,12)7-6(10(13,14)15)4-3-5-16-7/h3-5H,2H2,1H3 .
Scientific Research Applications
Synthesis of Fluorinated Compounds
Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate is utilized in the synthesis of various fluorinated compounds. For example, it has been used in the synthesis of trifluoromethylated pyrano[4,3-b]pyrans and their derivatives, which are crucial for producing related fluorinated fused heterocyclic compounds (Wang et al., 2012). Additionally, it plays a role in the synthesis of trifluoromethyl ethers and difluoro(methylthio)methyl ethers from corresponding dithiocarbonates (Inoue, Fuse, & Hara, 2015).
Coordination Polymers and Heterocycles
This chemical is also instrumental in the creation of coordination polymers and heterocyclic structures. Research shows its application in the formation of tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers (Hu et al., 2016). Moreover, it is a versatile intermediate for generating a wide array of trifluoromethyl heterocycles, such as oxazoles, thiazoles, and pyridines (Honey, Pasceri, Lewis, & Moody, 2012).
Anticancer Research
In the field of anticancer research, compounds derived from this compound have shown promising results. Novel pyrazolo[3,4-b]pyridine derivatives synthesized from this compound exhibited significant anticancer activity against various human cancer cell lines (Nagender et al., 2016).
Chemosensors
Additionally, polymers containing this chemical have been used as fluorescent chemosensors for detecting silver ions. The selective recognition of Ag+ ions by these polymers demonstrates its potential in analytical chemistry applications (Xiang et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Trifluoromethylpyridines, such as this compound, are expected to have many novel applications in the future . They are key structural motifs in active agrochemical and pharmaceutical ingredients, and their synthesis has enabled many recent advances in these fields . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-[3-(trifluoromethyl)pyridin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F5NO2/c1-2-18-8(17)9(11,12)7-6(10(13,14)15)4-3-5-16-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEONWHUUDNDDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=N1)C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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